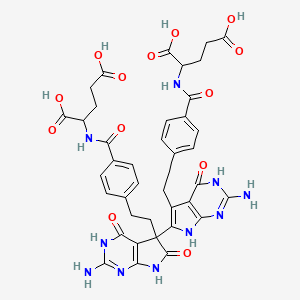

Pemetrexed impurity B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-[2-[2-amino-6-[2-amino-5-[2-[4-(1,3-dicarboxypropylcarbamoyl)phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCCYMLLSPAQLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N10O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isolation of Pemetrexed Impurity B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of Pemetrexed impurity B, a critical process-related impurity in the manufacturing of the anticancer drug Pemetrexed. Understanding the formation and control of this impurity is essential for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to this compound

This compound is a dimeric impurity formed during the manufacturing process of Pemetrexed.[1] It is officially documented in the European Pharmacopoeia, alongside the related Impurity C, as a diastereoisomeric mixture.[1] The presence of such impurities, even in trace amounts, can have a significant impact on the safety and efficacy profile of the active pharmaceutical ingredient (API). Therefore, robust methods for its synthesis, isolation, and quantification are crucial for quality control in pharmaceutical development.

Chemical Profile of this compound:

| Parameter | Value | Reference |

| Chemical Name | (2S)-2,2'-[[(5R)-2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-5,6'-bipyrrolo[2,3-d]pyrimidine-5,5'-diyl]bis(ethane-2,1-diylbenzene-4,1-diylcarbonylimino)]-dipentanedioic acid | [2][3] |

| Synonyms | Pemetrexed (5R)-Dimer; Pemetrexed BP Impurity B | [2][3][4] |

| CAS Number | 1802552-04-0 | [2][4][5] |

| Molecular Formula | C₄₀H₄₀N₁₀O₁₃ | [2][5][] |

| Molecular Weight | 868.8 g/mol | [2][5][] |

Formation Pathway of this compound

This compound is primarily formed during the basic hydrolysis of the pemetrexed diethyl ester intermediate to the final Pemetrexed disodium salt.[1] The alkaline conditions and elevated temperatures employed in this step can promote a dimerization reaction.

Synthesis of this compound

The controlled synthesis of this compound is essential for its use as a reference standard in analytical methods. The following protocol is based on the method described in the European Pharmacopoeia and further elaborated in scientific literature.

Experimental Protocol: Synthesis of this compound

| Step | Procedure |

| 1. Dissolution | Dissolve Pemetrexed disodium in 0.1 M aqueous sodium hydroxide (NaOH). |

| 2. Heating | Heat the resulting solution at 70°C for 40 minutes. This promotes the degradation of Pemetrexed and the formation of the R-dimer and S-dimer. |

| 3. Cooling | After the heating period, cool the solution to room temperature. |

| 4. Dilution | Dilute the mother solution with water to obtain the "reference solution" containing the diastereoisomeric mixture of this compound and C. |

This procedure yields a mixture of diastereomers. For obtaining a purified standard of Impurity B, further isolation and purification steps are necessary.

Isolation and Purification

General Workflow for Isolation and Purification:

Key Considerations for Purification:

-

Chromatographic Mode: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for analyzing Pemetrexed and its impurities.

-

Stationary Phase: C18 or C8 columns are frequently used.[4][8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate, sodium dihydrogen phosphate, or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is typically employed to achieve separation.[8][9][10]

-

Detection: UV detection at approximately 230-250 nm is suitable for monitoring the elution of Pemetrexed and its impurities.[7][8][9]

Analytical Methods for Characterization and Quantification

A range of analytical techniques are utilized for the identification, characterization, and quantification of this compound.

| Analytical Technique | Purpose | Key Parameters/Findings |

| High-Performance Liquid Chromatography (HPLC) | Detection, quantification, and purity assessment. | Column: Zorbax SB C8 (4.6 x 150mm, 3.5µm)[4], Hypersil BDS C18 (100 x 4.6mm, 3µm)[9]Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 0.17% glacial acetic acid at pH 5.3[4] or 0.02M sodium dihydrogen phosphate with 0.1% HCOOH at pH 3.8[9])Detection: UV at 230 nm[8] or 240 nm[9] |

| Mass Spectrometry (MS) | Structure elucidation and confirmation of molecular weight. | Used in conjunction with HPLC (LC-MS) for definitive identification.[11] The expected mass would correspond to the molecular formula C₄₀H₄₀N₁₀O₁₃. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. | 1H-NMR and 13C-NMR are used to confirm the chemical structure.[5] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Provides information about the characteristic functional groups present in the molecule.[3] |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and presence of solvates. | Can be used to determine the potency of the reference standard.[3] |

Note: Detailed spectroscopic data (NMR, MS, IR) and quantitative analysis results (e.g., HPLC purity) are typically provided in the Certificate of Analysis (CoA) when purchasing a reference standard of this compound.[3][5][12]

Conclusion

The synthesis and isolation of this compound are critical aspects of quality control in the production of Pemetrexed. This guide has provided a detailed overview of the formation pathway, a practical synthesis protocol, a general strategy for isolation and purification, and a summary of the analytical methods used for its characterization. For researchers and professionals in drug development, a thorough understanding of these principles is paramount for ensuring the production of high-quality, safe, and effective pharmaceutical products.

References

- 1. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sps.nhs.uk [sps.nhs.uk]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Pemetrexed Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. uspnf.com [uspnf.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. jddtonline.info [jddtonline.info]

- 10. pharmtech.com [pharmtech.com]

- 11. veeprho.com [veeprho.com]

- 12. glppharmastandards.com [glppharmastandards.com]

Characterization of Pemetrexed Impurity B: A Technical Guide for Drug Development Professionals

An In-depth Guide to the Identification, Synthesis, and Analytical Characterization of Pemetrexed Impurity B as a Reference Standard

Introduction

Pemetrexed, a multi-targeted antifolate drug, is a cornerstone in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1] The stringent quality control of Pemetrexed drug substance and product is critical to ensure its safety and efficacy. This involves the thorough identification and characterization of any impurities that may arise during the synthesis or storage of the active pharmaceutical ingredient (API). This compound, identified as a dimeric process-related impurity, is a specified impurity in the European Pharmacopoeia. This technical guide provides a comprehensive overview of the characterization of the this compound reference standard for researchers, scientists, and drug development professionals.

This document outlines the chemical properties, synthesis, and detailed analytical characterization of this compound, including data from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it provides detailed experimental protocols for these analytical techniques and visual representations of the experimental workflow and the signaling pathway of Pemetrexed.

Chemical and Physical Properties

This compound is a dimer of Pemetrexed, formed during the manufacturing process. A comprehensive understanding of its chemical and physical properties is fundamental for its use as a reference standard.

| Property | Value | Reference |

| Chemical Name | (2S,2'S)-2,2'-[(45R)-42,52-Diamino-44,46,54-trioxo-41,44,46,47,54,57-hexahydro-45H,51H-4(5,5),5(6,5)-dipyrrolo[2,3-d]pyrimidina-1,8(1)-dibenzenaoctaphane-14,84-dicarboxamido]dipentanedioic acid | [2] |

| Synonyms | Pemetrexed EP Impurity B, Pemetrexed (5R)-Dimer | |

| CAS Number | 1802552-04-0 | [2] |

| Molecular Formula | C40H40N10O13 | |

| Molecular Weight | 868.8 g/mol | |

| Appearance | Off-white to pale yellow solid | - |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions | - |

Synthesis of this compound

This compound can be formed during the synthesis of Pemetrexed, particularly under basic conditions. A representative synthesis involves the controlled degradation of Pemetrexed disodium in a basic solution.

Reaction Scheme:

Pemetrexed Disodium --(0.1 M NaOH, 70°C, 40 min)--> this compound (and other degradation products)

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve Pemetrexed disodium in 0.1 M aqueous sodium hydroxide (NaOH) solution.

-

Heating: Heat the solution at 70°C for 40 minutes.[1]

-

Neutralization: Cool the reaction mixture to room temperature and adjust the pH to approximately 3 with 1 M hydrochloric acid (HCl) to precipitate the product.

-

Isolation: Filter the precipitate, wash with deionized water, and dry under vacuum at 40°C.

-

Purification: The crude product can be further purified by preparative HPLC to obtain the reference standard of desired purity.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and content of the this compound reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the reference standard and for quantifying it in drug substances and products.

Table 1: HPLC Purity Data for this compound Reference Standard

| Parameter | Result |

| Purity (by area %) | ≥ 99.5% |

| Retention Time (RT) | Approximately 15.2 min (under specified conditions) |

| Relative Retention Time (RRT) | Approximately 1.8 (relative to Pemetrexed) |

Experimental Protocol: HPLC Method for Purity Determination

-

Chromatographic System:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.05 M Phosphate buffer (pH 6.5)

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 10% B

-

5-20 min: 10-40% B

-

20-25 min: 40% B

-

25-26 min: 40-10% B

-

26-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 227 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Dissolve an accurately weighed quantity of the this compound reference standard in a mixture of water and acetonitrile (90:10 v/v) to obtain a final concentration of approximately 0.1 mg/mL.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elucidate the structure of the impurity.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Result |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| [M+H]+ (monoisotopic) | 869.28 g/mol |

| Key Fragmentation Ions (m/z) | 428.15, 229.08, 175.08 |

Experimental Protocol: Mass Spectrometry

-

Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

Ion Source: Electrospray Ionization (ESI)

-

Mode: Positive Ion

-

Scan Range: 100 - 1000 m/z

-

Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule.

Table 3: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.5-11.5 | br s | 2H | -COOH |

| 7.6-7.8 | m | 8H | Aromatic-H |

| 6.5-6.7 | m | 2H | Pyrrolo-H |

| 4.2-4.4 | m | 2H | α-CH (Glutamate) |

| 2.8-3.0 | t | 4H | -CH₂-Ar |

| 2.5-2.7 | t | 4H | -CH₂-CH₂-Ar |

| 1.8-2.2 | m | 8H | β,γ-CH₂ (Glutamate) |

Experimental Protocol: NMR Spectroscopy

-

Instrument: 400 MHz or higher NMR Spectrometer

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Concentration: Approximately 10 mg/mL

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the characterization of the this compound reference standard.

Pemetrexed Signaling Pathway

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes, thereby disrupting the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Conclusion

The comprehensive characterization of the this compound reference standard is paramount for ensuring the quality and safety of Pemetrexed-containing drug products. This technical guide provides a detailed framework for the synthesis, purification, and analytical characterization of this critical impurity. The presented data and experimental protocols serve as a valuable resource for drug development professionals involved in the quality control and regulatory submission of Pemetrexed. The use of a well-characterized reference standard for this compound will facilitate accurate impurity profiling and ensure compliance with global regulatory standards.

References

Formation Pathways of Pemetrexed Impurity B in Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation pathways of Pemetrexed Impurity B, a critical process-related impurity encountered during the synthesis of the anticancer drug Pemetrexed. Understanding the genesis of this impurity is paramount for developing robust control strategies to ensure the quality, safety, and efficacy of the final drug product. This document outlines the chemical identity of Impurity B, its primary formation mechanism, and detailed experimental protocols for its synthesis and the overall synthesis of Pemetrexed.

Introduction to Pemetrexed and its Impurities

Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1] Its mechanism of action involves the inhibition of key enzymes in the purine and pyrimidine biosynthesis pathways, thereby disrupting DNA and RNA synthesis in cancer cells. The synthesis of Pemetrexed is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the identification, characterization, and control of impurities in active pharmaceutical ingredients (APIs).

This compound is a process-related impurity that has been identified and characterized. It is crucial for drug manufacturers to understand its formation pathways to implement effective control measures and ensure the final product meets the required purity standards.

Chemical Identity of this compound

This compound is a dimeric structure formed from two Pemetrexed molecules. It is also referred to as Pemetrexed (5R)-Dimer.[2][3]

Table 1: Chemical Identification of this compound

| Parameter | Value |

| Systematic Name | (2S)-2,2'-[[(5R)-2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-5,6'-bipyrrolo[2,3-d]pyrimidine-5,5'-diyl]bis(ethane-2,1-diylbenzene-4,1-diylcarbonylimino)]-dipentanedioic acid |

| Common Name | This compound, Pemetrexed (5R)-Dimer |

| CAS Number | 1802552-04-0[2] |

| Molecular Formula | C₄₀H₄₀N₁₀O₁₃[2] |

| Molecular Weight | 868.8 g/mol [2] |

Formation Pathway of this compound

The primary formation pathway for this compound occurs during the basic hydrolysis of the pemetrexed diethyl ester intermediate (a key precursor in the final stages of Pemetrexed synthesis).[1] This reaction is typically carried out to convert the ester groups to the corresponding carboxylic acids, which are then salified to produce the final drug substance. Under basic conditions, a side reaction can lead to the dimerization of the Pemetrexed molecule.

The proposed mechanism involves the reaction of the pyrrolo[2,3-d]pyrimidine core of one Pemetrexed molecule with another. The following diagram illustrates the key transformation step where this impurity is formed.

Caption: Formation of Impurity B during hydrolysis.

While the exact mechanism of dimerization is not extensively detailed in the available literature, it is understood to be a consequence of the reactivity of the pyrrolo[2,3-d]pyrimidine ring system under basic conditions.

Quantitative Data on Impurity B Formation

A comprehensive search of the scientific literature did not yield studies that provide a quantitative analysis of this compound formation under a range of different conditions (e.g., varying pH, temperature, and reaction times). However, a specific preparative method outlined in the European Pharmacopoeia and detailed in a research paper provides a single data point for its formation.[1]

Table 2: Preparative Conditions for this compound

| Parameter | Condition |

| Starting Material | Pemetrexed Disodium |

| Reagent | 0.1 M Sodium Hydroxide (NaOH) |

| Temperature | 70 °C |

| Time | 40 minutes |

| Outcome | Formation of a reference solution containing Impurity B |

This information is valuable for the synthesis of a reference standard for analytical purposes. The lack of broader quantitative data highlights an area for further research to better understand and control the formation of this impurity.

Experimental Protocols

Synthesis of Pemetrexed Disodium Heptahydrate (A General Industrial Process)

The synthesis of Pemetrexed is a multi-step process. A common convergent synthesis approach is outlined below.[1][4][5]

References

- 1. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]

- 5. An Improved And Efficient Process For The Preparation Of Pemetrexed [quickcompany.in]

Pemetrexed Impurity B: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pemetrexed impurity B, a known related substance of the multi-targeted antifolate drug, Pemetrexed. This document is intended for researchers, scientists, and drug development professionals involved in the quality control, synthesis, and analysis of Pemetrexed. This guide consolidates available information on the chemical identity, synthesis, and analytical characterization of this compound. While specific biological activity and toxicological data for this impurity are not extensively available in public literature, this guide outlines the known mechanism of action of the parent drug, Pemetrexed, to provide context for further research.

Introduction to Pemetrexed and its Impurities

Pemetrexed is a potent antifolate agent that functions by inhibiting multiple enzymes crucial for purine and pyrimidine synthesis, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[1]. By disrupting these folate-dependent metabolic pathways, Pemetrexed effectively halts DNA and RNA synthesis, leading to the inhibition of cell replication, particularly in rapidly dividing cancer cells. It is primarily used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer[2][3].

As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Pemetrexed can lead to the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, and degradation of the final product. Regulatory bodies require the identification, characterization, and control of impurities to ensure the safety and efficacy of the drug product. This compound is a dimeric process-related impurity that has been identified and requires careful monitoring during the manufacturing and quality control of Pemetrexed.

Physicochemical Properties of this compound

A summary of the key identifiers for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1802552-04-0 | [4][5][6][7][8] |

| Molecular Formula | C40H40N10O13 | [4][6][][10][11] |

| Molecular Weight | 868.8 g/mol | [5][6][10] |

| Synonyms | Pemetrexed EP Impurity B, Pemetrexed R dimer, Pemetrexed (5R)-Dimer | [5][6][7] |

Synthesis and Characterization

Synthesis of this compound

This compound is a dimeric impurity that can be formed during the synthesis of Pemetrexed, particularly under basic conditions.[1] A general method for the preparation of dimeric Pemetrexed impurities has been described, which involves the degradation of Pemetrexed disodium in a basic solution.[1][12]

Experimental Protocol (General Method):

-

Dissolution: Dissolve Pemetrexed disodium in a 0.1 M aqueous solution of sodium hydroxide (NaOH).

-

Heating: Heat the solution at 70°C for a period of 40 minutes to induce degradation and formation of the dimeric impurity.[1][12]

-

Purification (General Approach): The resulting mixture containing this compound would require purification, likely through chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the impurity from the parent drug and other related substances.

Analytical Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To separate this compound from Pemetrexed and other related substances, and to determine its purity. |

| Mass Spectrometry (MS) | To determine the molecular weight of the impurity and to aid in the elucidation of its chemical structure through fragmentation analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To provide detailed information about the chemical structure, connectivity of atoms, and stereochemistry of the impurity. Two-dimensional NMR experiments are particularly useful for complex structures like dimeric impurities.[1][13][14] |

Mechanism of Action of Pemetrexed (Parent Drug)

While the specific biological activity of this compound is not well-documented, understanding the mechanism of action of the parent drug is crucial for assessing potential risks and for guiding further research. Pemetrexed exerts its cytotoxic effects by inhibiting key enzymes in the folate pathway.

Caption: Mechanism of action of Pemetrexed in cancer cells.

Workflow for Impurity Identification and Characterization

The general workflow for identifying and characterizing a process-related impurity like this compound is a systematic process involving several analytical stages.

Caption: General workflow for impurity identification.

Conclusion

This compound is a critical process-related impurity in the synthesis of Pemetrexed that requires stringent control. This guide has summarized the available information regarding its chemical identity, synthesis, and characterization. While a detailed experimental protocol for its synthesis and specific biological activity data are currently limited in the public domain, the provided information serves as a valuable resource for researchers and drug development professionals. Further studies are warranted to fully elucidate the biological and toxicological profile of this compound to ensure the continued safety and efficacy of Pemetrexed-based therapies.

References

- 1. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cphi-online.com [cphi-online.com]

- 3. cphi-online.com [cphi-online.com]

- 4. anaxlab.com [anaxlab.com]

- 5. Pemetrexed EP Impurity B | C40H40N10O13 | CID 140309529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. veeprho.com [veeprho.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 10. Buy this compound [smolecule.com]

- 11. rxnchem.com [rxnchem.com]

- 12. uspnf.com [uspnf.com]

- 13. [PDF] Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and physicochemical characterization of the impurities of pemetrexed disodium, an anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Characterization of Pemetrexed Impurity B

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pemetrexed Impurity B, a known process-related impurity in the synthesis of the anticancer drug Pemetrexed. This document is intended for researchers, scientists, and drug development professionals involved in the quality control, and regulatory submission of Pemetrexed.

Introduction to this compound

This compound is a dimeric impurity that can form during the synthesis of Pemetrexed, particularly under basic conditions. Its identification and characterization are crucial for ensuring the purity, safety, and efficacy of the final drug product. The chemical structure of this compound is provided below.

Chemical Structure:

Caption: Chemical Structure of this compound.

Compound Details:

| Parameter | Value |

| Systematic Name | (2S)-2-[[4-[2-[(5R)-2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-[2-amino-5-[4-[[(2S)-1,3-dicarboxypropyl]carbamoyl]phenethyl]-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid |

| Synonyms | Pemetrexed (5R)-Dimer |

| CAS Number | 1802552-04-0 |

| Molecular Formula | C₄₀H₄₀N₁₀O₁₃ |

| Molecular Weight | 868.82 g/mol |

Spectroscopic Data

The following sections present the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in DMSO-d₆. The data reveals two sets of signals, corresponding to the two non-equivalent "Pemetrexed" moieties within the dimeric structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

| Chemical Shift (δ) ppm |

| 10.60, 10.09 |

| (additional proton signals) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

| Chemical Shift (δ) ppm |

| 179.6 |

| 164.0, 159.1, 157.8, 157.6, 152.1, 150.3 |

| 123.0, 114.2 |

| 99.5, 92.7 |

| 51.7 |

| (additional carbon signals) |

Note: The complete signal assignments are detailed in the referenced literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was used to determine the accurate mass of this compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | ESI |

| Measured m/z | 867.2709 [M-H]⁻ |

| Calculated m/z for C₄₀H₃₉N₁₀O₁₃⁻ | 867.2703 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3226–3127 | N-H, O-H stretching |

| 2926 | C-H stretching |

| 1682–1640 | C=O, C=N stretching |

| 1612, 1504 | C=C stretching |

| 1543 | N-H bending, C=N stretching |

| 1450–1402 | C-H bending, C-N stretching |

| 1236 | C-O stretching |

| 697 | C-H bending (aromatic) |

Experimental Protocols

The following protocols are based on the methods described in the scientific literature for the characterization of Pemetrexed impurities.[1]

NMR Spectroscopy

-

Instrument: A Varian VNMRS-600 spectrometer.

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Temperature: 298 K.

-

Spectra Recorded: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

-

Referencing: Chemical shifts were referenced to the residual solvent signal.

Mass Spectrometry

-

Instrument: A MaldiSYNAPT G2-S HDMS (Waters Co.) Spectrometer.

-

Ionization: Electrospray Ionization (ESI) in negative mode.

-

Data Acquisition: High-resolution mass spectra were acquired to determine the exact mass.

Infrared Spectroscopy

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: The sample was prepared as a KBr pellet.

-

Data Acquisition: The spectrum was recorded over the standard mid-IR range.

Visualization of Analytical Workflow and Logical Relationships

The following diagrams illustrate the analytical workflow for the characterization of this compound and its relationship to the parent drug, Pemetrexed.

Caption: Analytical workflow for the characterization of this compound.

Caption: Logical relationship of this compound to the Active Pharmaceutical Ingredient (API).

References

An In-depth Technical Guide to the Physicochemical Properties of Pemetrexed Impurity B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Pemetrexed Impurity B, a known process-related impurity in the synthesis of the anticancer drug Pemetrexed. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Pemetrexed.

Introduction

Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This compound, also referred to as Dimer Impurity 10, is a process-related impurity that can form during the synthesis of Pemetrexed.[1] This guide details its chemical identity, physicochemical properties, and the analytical methodologies for its characterization.

Chemical and Physical Properties

This compound is a dimeric structure formed during the synthesis of Pemetrexed. It is important to note that this compound and Impurity C are diastereomers of this dimeric structure.[1]

Chemical Identity

| Property | Value | Source |

| Systematic Name | (2S,2'S)-2,2'-[[(5R)-2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-5,6'-bipyrrolo[2,3-d]pyrimidine-5,5'-diyl]bis(ethylenebenzene-4,1-diylcarbonylimino)]dipentanedioic Acid | Simson Pharma Limited |

| Synonyms | Pemetrexed (5R)-Dimer, Dimer Impurity 10 | Simson Pharma Limited,[1] |

| CAS Number | 1802552-04-0 | Simson Pharma Limited |

| Molecular Formula | C₄₀H₄₀N₁₀O₁₃ | Simson Pharma Limited |

| Molecular Weight | 868.82 g/mol | Simson Pharma Limited |

Physicochemical Data

| Property | Value | Remarks |

| Melting Point | Not available | Data not found in published literature. |

| Boiling Point | Not available | Data not found in published literature. |

| Solubility | Not available | Specific solubility data in various solvents is not available. As a complex organic molecule, its solubility is likely to be limited in aqueous solutions and higher in polar organic solvents. |

| pKa | Not available | pKa values have not been experimentally determined or reported in the literature. The molecule contains multiple acidic and basic functional groups, leading to several pKa values. |

Experimental Protocols

Synthesis of this compound (Dimer Impurity 10)

This compound can be formed during the basic hydrolysis of the pemetrexed diethyl ester intermediate. A method for its preparation has been described, which involves the treatment of Pemetrexed disodium with a sodium hydroxide solution.[1]

Protocol for the Preparation of a Reference Solution Containing Dimer Impurity 10:

-

Dissolve Pemetrexed disodium in 0.1 M aqueous NaOH.

-

Heat the solution at 70°C for 40 minutes.

-

After cooling to room temperature, the solution can be used as a reference solution for the identification of the impurity.[1]

A more rigorous laboratory synthesis for isolation and characterization involves:

-

Dissolving Pemetrexed disodium in 0.1 M aqueous NaOH.

-

Heating the mixture under reflux for an extended period (e.g., 3 days, monitored by TLC).

-

Cooling the reaction mixture and adjusting the pH to approximately 3 with 10% aqueous HCl to precipitate the impurity.

-

The resulting precipitate, a mixture of diastereomers (Impurity B and C), can be collected by filtration and purified by chromatography.[1]

Analytical Characterization

The identification and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

A reversed-phase HPLC method is commonly employed for the analysis of Pemetrexed and its impurities.

Example HPLC Method:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: A time-programmed gradient from a lower to a higher concentration of Mobile Phase B.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at a specific wavelength (e.g., 227 nm).

-

Column Temperature: Controlled, for example, at 30°C.

This method allows for the separation of Pemetrexed from its various impurities, including Impurity B. The retention time and peak area are used for identification and quantification, respectively.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The complex dimeric structure results in a correspondingly complex spectrum. Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, are necessary to assign the proton and carbon signals and confirm the connectivity of the molecule.[1]

Mass spectrometry is used to determine the molecular weight of the impurity and to gain further structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition of the molecule.[1]

Signaling Pathways and Biological Interactions

The primary mechanism of action of Pemetrexed is the inhibition of several key enzymes involved in folate metabolism, which is essential for the synthesis of purine and pyrimidine nucleotides required for DNA and RNA replication.[1] The biological activity of this compound has not been extensively studied. However, as a structurally related impurity, it is crucial to understand its potential to interact with the same biological targets as the parent drug, which could potentially lead to altered efficacy or toxicity.

Conclusion

This compound is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Pemetrexed. This guide has summarized the available information on its physicochemical properties, synthesis, and analytical characterization. While specific quantitative data for some properties remain elusive in the public literature, the provided experimental protocols and analytical workflows offer a solid foundation for researchers and drug development professionals. Further studies are warranted to fully characterize the physicochemical properties and biological activity of this impurity to ensure the highest quality and safety of Pemetrexed drug products.

References

Unraveling the Enigma: A Technical Guide to the Potential Biological Activity of Pemetrexed Impurity B

For Immediate Release

A Deep Dive for Researchers, Scientists, and Drug Development Professionals on the Uncharacterized Biological Significance of a Key Pemetrexed-Related Compound.

This in-depth technical guide addresses the current knowledge gap concerning the biological activity of Pemetrexed impurity B, a notable process-related impurity in the synthesis of the widely-used chemotherapeutic agent, Pemetrexed. While direct studies on the biological effects of this compound are not publicly available, this whitepaper provides a comprehensive framework for its investigation. By leveraging the extensive data on Pemetrexed, we outline the probable mechanisms of action, propose detailed experimental protocols, and present a clear roadmap for researchers to elucidate the potential pharmacological and toxicological profile of this impurity.

Introduction to Pemetrexed and its Impurities

Pemetrexed is a potent multi-target antifolate antineoplastic agent. It is a mainstay in the treatment of non-small cell lung cancer and malignant pleural mesothelioma.[1][2] Pemetrexed and its active polyglutamated forms exert their cytotoxic effects by inhibiting several key enzymes involved in nucleotide synthesis:

-

Thymidylate Synthase (TS): Crucial for the synthesis of thymidine monophosphate, a necessary precursor for DNA synthesis.[3][4]

-

Dihydrofolate Reductase (DHFR): Essential for regenerating the tetrahydrofolate cofactors required for purine and thymidylate synthesis.[5][6]

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): Involved in the de novo biosynthesis of purines.[5][7]

The inhibition of these enzymes leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis.[4][8]

During the synthesis of Pemetrexed, several process-related impurities can be formed. This compound is one such compound that requires careful monitoring and control in the final drug product. Understanding the potential biological activity of this impurity is critical for ensuring the safety and efficacy of Pemetrexed-based therapies.

Hypothesized Biological Activity of this compound

Given the structural similarity to the parent compound, it is plausible that this compound may exhibit some level of biological activity. The primary hypothesis is that Impurity B could act as a competitive inhibitor of the same enzymes targeted by Pemetrexed, albeit with potentially different potencies. Alternatively, its structural differences might lead to altered cell permeability, a different affinity for the target enzymes, or even off-target effects.

Possible Scenarios:

-

Reduced Activity: Impurity B may have a significantly lower affinity for TS, DHFR, and GARFT, rendering it biologically inert or significantly less potent than Pemetrexed.

-

Similar Activity: It might exhibit a pharmacological profile comparable to Pemetrexed, contributing to the overall efficacy or toxicity of the drug product.

-

Altered Specificity: The impurity could show a different inhibitory profile, for instance, a higher potency against one enzyme and lower against others, leading to a distinct cellular response.

-

Novel Off-Target Effects: The structural modifications in Impurity B could result in interactions with other cellular targets, potentially leading to unforeseen biological consequences.

Quantitative Data on Pemetrexed Cytotoxicity

While no quantitative data exists for this compound, the following table summarizes the reported 50% inhibitory concentrations (IC50) of Pemetrexed in various cancer cell lines, which can serve as a benchmark for future studies on Impurity B.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 629.89 ± 68.77 | [1] |

| CAL-27 | Head and Neck Cancer | 118.77 ± 17.28 | [1] |

| Gastric Cancer Cell Lines | Gastric Cancer | 17 - 310 | [9] |

Proposed Experimental Investigation of this compound

To ascertain the biological activity of this compound, a systematic experimental approach is necessary. The following protocols outline the key experiments that should be performed.

In Vitro Cytotoxicity Assays

The initial step is to determine the cytotoxic potential of Impurity B against a panel of relevant cancer cell lines.

4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 nM to 100 µM). Pemetrexed should be used as a positive control. Add the compounds to the respective wells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Enzyme Inhibition Assays

To investigate the mechanism of action, direct enzyme inhibition assays should be conducted.

Experimental Protocol:

-

Enzyme Source: Use recombinant human TS, DHFR, and GARFT enzymes.

-

Assay Principle:

-

TS Assay: Measure the conversion of dUMP to dTMP.

-

DHFR Assay: Monitor the oxidation of NADPH to NADP+ spectrophotometrically.

-

GARFT Assay: Measure the formylation of glycinamide ribonucleotide.

-

-

Procedure: Perform the assays in the presence of varying concentrations of this compound and the parent compound.

-

Data Analysis: Determine the IC50 values for the inhibition of each enzyme.

Cell Cycle Analysis

To determine the effect of Impurity B on cell cycle progression, flow cytometry analysis should be performed.

Experimental Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][10]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Figure 1: Mechanism of Action of Pemetrexed and Hypothesized Action of Impurity B.

Figure 2: Proposed Experimental Workflow for Investigating this compound.

Figure 3: Cellular Consequences of Pemetrexed Action.

Conclusion

The biological activity of this compound remains an important unanswered question in the context of Pemetrexed's pharmacology and toxicology. While direct evidence is currently lacking, a systematic investigation based on the known properties of the parent compound can provide crucial insights. The experimental framework proposed in this guide offers a clear path forward for researchers to characterize the potential biological activity of this compound. The findings from such studies will be invaluable for drug development professionals and regulatory agencies in ensuring the quality, safety, and efficacy of Pemetrexed formulations. This research is not only essential for a complete understanding of Pemetrexed but also serves as a model for the evaluation of impurities in other critical chemotherapeutic agents.

References

- 1. In vitro study on the schedule-dependency of the interaction between pemetrexed, gemcitabine and irradiation in non-small cell lung cancer and head and neck cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cphi-online.com [cphi-online.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of pemetrexed in advanced non small-cell lung cancer: special focus on pharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pemetrexed - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]

- 7. ovid.com [ovid.com]

- 8. Pemetrexed exerts anticancer effects by inducing G0/G1-phase cell cycle arrest and activating the NOXA/Mcl-1 axis in human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Genesis of Dimeric Impurities in Pemetrexed: A Technical Deep Dive

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the origins, formation mechanisms, and analytical characterization of dimeric impurities in the multifaceted anticancer agent, Pemetrexed. Through a meticulous review of scientific literature and pharmacopeial standards, this guide aims to equip researchers and drug development professionals with the critical knowledge to understand and control these impurities, ensuring the quality, safety, and efficacy of Pemetrexed formulations.

Introduction to Pemetrexed and its Impurities

Pemetrexed is a potent antifolate drug that functions by inhibiting multiple enzymes essential for purine and pyrimidine synthesis, thereby disrupting DNA and RNA replication in cancer cells. It is a cornerstone in the treatment of non-small cell lung cancer and mesothelioma. As with any pharmaceutical agent, the purity of Pemetrexed is paramount. The presence of impurities, even in minute quantities, can impact the drug's stability, efficacy, and safety profile. Among the various process-related and degradation impurities, dimeric structures represent a significant class that warrants thorough investigation.

Dimeric impurities in Pemetrexed are primarily formed under two conditions: alkaline hydrolysis and oxidative stress. These impurities are recognized by major pharmacopoeias, with the European Pharmacopoeia (Ph. Eur.) designating them as Impurity B and Impurity C, which exist as a diastereoisomeric mixture. Understanding the pathways leading to their formation is crucial for developing robust manufacturing processes and stable formulations.

The Genesis of Dimeric Impurities

Formation under Alkaline Conditions

The primary route for the generation of the dimeric impurity, often referred to as "Dimer impurity 10," is through the hydrolysis of the diethyl ester of Pemetrexed under basic conditions.[1] This process is particularly relevant during the saponification step in the synthesis of Pemetrexed disodium.

A well-documented method for the deliberate synthesis of this impurity involves heating a solution of Pemetrexed disodium in a sodium hydroxide solution.

Experimental Protocol for the Preparation of Dimeric Impurity (Impurity B and C):

A common laboratory-scale procedure for generating the dimeric impurity for use as a reference standard is as follows:

-

Dissolution: Dissolve Pemetrexed disodium in 0.1 M aqueous sodium hydroxide (NaOH).

-

Heating: Heat the solution at 70°C.

-

Reaction Time: Maintain the temperature for a period ranging from 40 minutes to several days, monitoring the reaction progress by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

-

Neutralization and Precipitation: After cooling, adjust the pH of the solution to approximately 3 with hydrochloric acid (HCl) to precipitate the dimeric impurity.

-

Isolation and Purification: The precipitate can then be collected by filtration and purified using chromatographic techniques, such as column chromatography, to isolate the diastereoisomeric mixture of Impurity B and C.[1]

While a precise kinetic profile is not extensively detailed in publicly available literature, the formation is understood to be dependent on the concentration of the base, temperature, and reaction time.

Formation under Oxidative Stress

Forced degradation studies, a critical component of drug development, have revealed that Pemetrexed is susceptible to oxidative degradation, leading to the formation of "oxidative dimers." These studies simulate the effect of long-term storage and exposure to various environmental factors.

The mechanism of oxidative dimerization is not as clearly elucidated as the alkaline-induced pathway. However, it is understood to involve the pyrrolo[2,3-d]pyrimidine core of the Pemetrexed molecule, which is susceptible to oxidation.

Quantitative Data on Impurity Formation

Currently, there is a lack of comprehensive, publicly available quantitative data that details the kinetics of dimeric impurity formation under a wide range of conditions. The existing literature primarily focuses on the qualitative identification and methods for the synthesis of these impurities for analytical reference. The table below summarizes the qualitative understanding of the conditions leading to the formation of dimeric impurities.

| Impurity Type | Formation Condition | Key Parameters |

| Dimer Impurity 10 (Ph. Eur. Impurity B & C) | Alkaline Hydrolysis | High pH (e.g., 0.1 M NaOH), Elevated Temperature (e.g., 70°C) |

| Oxidative Dimers | Oxidative Stress | Presence of oxidizing agents, exposure to air/oxygen |

Further research is warranted to establish detailed kinetic models that can predict the rate of dimer formation as a function of pH, temperature, reactant concentrations, and the presence of catalysts or inhibitors. Such data would be invaluable for optimizing manufacturing processes and defining appropriate storage conditions.

Mechanistic Insights and Logical Relationships

The formation of dimeric impurities can be visualized as a consequence of specific chemical transformations of the Pemetrexed molecule. The following diagrams, generated using the DOT language, illustrate the logical flow of these processes.

Figure 1: Logical workflow of dimeric impurity formation in Pemetrexed.

The diagram above illustrates that dimeric impurities can arise both as a process-related impurity during the final saponification step of Pemetrexed synthesis and as a degradation product when the final active pharmaceutical ingredient (API) is subjected to alkaline or oxidative stress.

Analytical Characterization

The identification and quantification of dimeric impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose. The structural elucidation of these impurities relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The diastereoisomeric nature of Impurity B and C necessitates the use of chromatographic methods capable of resolving these stereoisomers.

Conclusion and Future Perspectives

The formation of dimeric impurities is a critical quality attribute to consider during the development, manufacturing, and storage of Pemetrexed. While the fundamental pathways of alkaline-induced and oxidative dimerization have been identified, there remains a need for more detailed quantitative and mechanistic studies. A deeper understanding of the kinetics and the factors influencing the rate of formation will enable the development of more robust control strategies. Future work should focus on:

-

Kinetic Modeling: Developing mathematical models to predict the formation of dimeric impurities under various conditions.

-

Mechanistic Elucidation: Further investigating the precise chemical mechanisms, particularly for oxidative dimerization.

-

Advanced Analytical Techniques: Employing advanced analytical techniques for the rapid and sensitive detection and characterization of these impurities.

By addressing these knowledge gaps, the pharmaceutical industry can continue to ensure the highest standards of quality and safety for patients receiving Pemetrexed therapy.

References

Methodological & Application

Application Note: HPLC Analytical Method for the Quantification of Pemetrexed Impurity B

AN-HPLC-028

Introduction

Pemetrexed is an antifolate antineoplastic agent used in the treatment of various cancers. As with any active pharmaceutical ingredient (API), the presence of impurities must be monitored and controlled to ensure the safety and efficacy of the drug product. This application note describes a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Pemetrexed Impurity B in bulk drug substances and pharmaceutical dosage forms. The method is validated according to the International Council on Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.[1][2]

Analytical Method

The chromatographic separation of Pemetrexed and its related substances, including Impurity B, is achieved using a C18 reversed-phase column with isocratic elution.

Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | X-Bridge C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 5.0) in a ratio of 15:85 (v/v)[3][4] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 230 nm[3][4] |

| Run Time | 15 minutes[3][4] |

Experimental Protocol

1. Preparation of Solutions

-

Phosphate Buffer (pH 5.0): Dissolve a suitable amount of monobasic potassium phosphate in water to obtain a desired concentration. Adjust the pH to 5.0 with orthophosphoric acid.

-

Mobile Phase: Prepare a mixture of acetonitrile and the phosphate buffer in the ratio of 15:85 (v/v). Filter the mobile phase through a 0.22 µm membrane filter and degas prior to use.[3]

-

Diluent: A mixture of methanol and water (1:1 v/v) can be used as a diluent.[5]

-

Standard Stock Solution of Pemetrexed: Accurately weigh and dissolve an appropriate amount of Pemetrexed reference standard in the diluent to obtain a known concentration.

-

Standard Stock Solution of Impurity B: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

Standard Solution: Prepare the working standard solution by diluting the stock solutions of Pemetrexed and Impurity B with the diluent to the desired concentration level (e.g., the specification limit for Impurity B).

-

Sample Solution: Accurately weigh and dissolve the Pemetrexed drug substance or a powdered portion of the pharmaceutical dosage form in the diluent to obtain a target concentration of Pemetrexed.

2. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of Pemetrexed and Impurity B.

-

Inject the standard solution in replicate (e.g., six injections) to check for system suitability. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.

-

Inject the sample solution.

-

Identify the peaks of Pemetrexed and Impurity B based on their retention times obtained from the standard solution chromatogram.

-

Calculate the amount of Impurity B in the sample using the external standard method.

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Specificity

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Pemetrexed samples were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6] The results showed that the degradation products did not interfere with the peak of Impurity B, confirming the specificity of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of Impurity B at different concentrations.

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 0.1 - 10 | 0.999 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for Impurity B were determined based on the signal-to-noise ratio.

| Parameter | Result (µg/mL) |

| LOD | 0.025 |

| LOQ | 0.085 |

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

| Precision Level | % RSD |

| Repeatability (n=6) | < 1.0 |

| Intermediate Precision (n=6) | < 1.5 |

Accuracy

The accuracy of the method was assessed by recovery studies, spiking a known amount of Impurity B into a sample matrix at three different concentration levels.

| Spiked Level | Mean Recovery (%) |

| 80% | 99.5 |

| 100% | 100.2 |

| 120% | 99.8 |

Workflow Diagram

Caption: HPLC analysis workflow for this compound.

The described HPLC method is simple, sensitive, specific, accurate, and precise for the quantification of this compound.[3] The method has been successfully validated and is suitable for the routine quality control analysis of Pemetrexed in bulk drug substances and pharmaceutical formulations.

References

- 1. Eco-Friendly Stability-Indicating HPLC Method for Related Compounds in Pemetrexed Ditromethamine (Antineoplastic Agent) for Injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. jddtonline.info [jddtonline.info]

- 6. researchgate.net [researchgate.net]

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Pemetrexed Impurity B

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of Pemetrexed Impurity B, a critical process-related impurity in the manufacturing of the anticancer drug Pemetrexed. The method utilizes reversed-phase liquid chromatography coupled with tandem mass spectrometry, offering high selectivity and low detection limits essential for quality control in drug development and manufacturing. This document provides a comprehensive protocol, including sample preparation, detailed instrument parameters, and a summary of expected performance characteristics.

Introduction

Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1] During its synthesis, several process-related impurities can be formed, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[2] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and quantification of impurities exceeding certain thresholds.[2]

This compound, chemically known as (2S,2′S)-2,2′-[(45R)-42,52-Diamino-44,46,54-trioxo-41,44,46,47,54,57-hexahydro-45H,51H-4(5,5),5(6,5)-dipyrrolo[2,3-d]pyrimidina-1,8(1)-dibenzenaoctaphane-14,84-dicarboxamido]dipentanedioic acid, is a dimeric impurity that can arise during the synthesis of Pemetrexed. Due to its structural similarity to the active pharmaceutical ingredient (API), a highly selective analytical method is required for its detection and quantification. LC-MS/MS is the technique of choice for this purpose, providing the necessary sensitivity and specificity.[1]

Experimental Protocol

Materials and Reagents

-

Pemetrexed Disodium reference standard

-

This compound certified reference material (CAS: 1802552-04-0)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 1:1 mixture of methanol and water to obtain a final concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to cover the desired calibration range (e.g., 0.1 ng/mL to 100 ng/mL).

Sample Preparation: Accurately weigh the Pemetrexed drug substance or dissolve the drug product and dilute with the initial mobile phase to a final concentration within the calibration range.

LC-MS/MS Method

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | To be determined experimentally (Expected m/z for [M+H]⁺: 869.8) |

| Product Ions (Q3) | To be determined by infusion and fragmentation of the impurity standard |

| Collision Energy (CE) | To be optimized for each transition |

| Dwell Time | 100 ms |

Note on MRM Transition Determination: The precursor ion will be the protonated molecule [M+H]⁺. For this compound with a molecular weight of 868.8 g/mol , the expected m/z for the singly charged precursor ion is approximately 869.8. The product ions must be determined by infusing a standard solution of the impurity into the mass spectrometer and performing a product ion scan. The most abundant and stable fragment ions should be selected for the MRM transitions.

Method Validation (Hypothetical Data)

The following table summarizes the expected performance characteristics of a validated method. These values are illustrative and should be confirmed through in-lab validation.

Table 2: Method Validation Parameters

| Parameter | Expected Performance |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Accuracy (% Recovery) | 90-110% |

| Precision (% RSD) | < 10% |

| Specificity | No interference from Pemetrexed or other known impurities |

Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Relationship between Pemetrexed synthesis, impurity formation, and quality control.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound. The high sensitivity of this method allows for the detection of this impurity at levels relevant to regulatory requirements, ensuring the quality and safety of Pemetrexed drug products. Method parameters, particularly the MRM transitions, should be optimized and the method fully validated in the user's laboratory to ensure reliable performance.

References

Development of a Stability-Indicating Assay for Pemetrexed and Its Impurities

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1] To ensure the safety and efficacy of pharmaceutical products containing Pemetrexed, it is crucial to develop and validate a stability-indicating assay method (SIAM). This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products and process-related impurities.[2][3] This document provides a comprehensive overview of the development and validation of a stability-indicating HPLC/UPLC method for Pemetrexed, including detailed protocols for forced degradation studies and method validation.

Pemetrexed is known to degrade primarily through oxidation and hydrolysis pathways.[4][5][6] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify these degradation products and to demonstrate the specificity of the analytical method.[7]

Experimental Workflow

The following diagram illustrates the general workflow for the development of a stability-indicating assay for Pemetrexed.

Caption: Workflow for Pemetrexed stability-indicating assay development.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to assess the stability-indicating nature of the analytical method.

a. Stock Solution Preparation:

Prepare a stock solution of Pemetrexed disodium in a suitable solvent, such as water or a mixture of methanol and water (1:1 v/v), to a concentration of approximately 100 mg/mL.[8] For some studies, mannitol solution (100 mg/mL in water for injection) can be used as the solvent.[8]

b. Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.01 N to 1 N HCl to a final drug concentration of approximately 25 mg/mL.[8][9] Store the solution at room temperature or elevated temperatures (e.g., 60°C) for a specified period (e.g., 24 hours).[8][9]

-

Base Hydrolysis: Dilute the stock solution with 0.1 N to 1 N NaOH to a final drug concentration of approximately 25 mg/mL.[8] Store the solution at room temperature for a specified period (e.g., 24 hours).[8]

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 6% v/v) to achieve a final drug concentration of approximately 25 mg/mL.[8][9] Store the solution at room temperature for a specified period (e.g., 24 hours).[8]

-

Thermal Degradation: Store the stock solution, protected from light, in an oven at a controlled temperature (e.g., 60°C) for an extended period (e.g., 4 weeks).[8]

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) for a specified duration (e.g., 24 hours).[4][8]

After exposure to the stress conditions, neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC/UPLC analysis.

Chromatographic Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is typically employed for the separation of Pemetrexed from its impurities.

a. Recommended Chromatographic Conditions:

| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |

| Column | Hypersil BDS C18, 100 x 4.6 mm, 3 µm[1] | X-bridge C18, 150 x 4.6 mm, 5 µm[2] | Waters Acquity BEH C18[9][10] |

| Mobile Phase A | 0.02M Sodium dihydrogen phosphate with 0.1% HCOOH, pH 3.8[1] | Buffer (pH adjusted to 5 with orthophosphoric acid)[2] | 0.1% Ortho-phosphoric acid[9][10] |

| Mobile Phase B | Acetonitrile[1] | Acetonitrile[2] | Acetonitrile[9][10] |

| Gradient/Isocratic | Gradient[1] | Isocratic (15:85 v/v, B:A)[2] | Gradient[9][10] |

| Flow Rate | 1.2 mL/min[1] | 1.0 mL/min[2] | Not Specified |

| Column Temperature | 27°C[1] | Room Temperature[2] | Not Specified |

| Detection Wavelength | 240 nm[1] | 230 nm[2] | 230 nm[9][10] |

| Injection Volume | Not Specified | 20 µL[11] | 10 µL[10] |

b. System Suitability:

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Typical parameters include theoretical plates, tailing factor, and repeatability of injections.

Method Validation

The developed method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.

Validation Parameters and Acceptance Criteria:

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The Pemetrexed peak should be free from interference from degradation products and placebo components. Peak purity should be evaluated using a PDA detector.[9][10] |

| Linearity | Ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 20-120 µg/mL).[11] |

| Accuracy | Closeness of the test results obtained by the method to the true value. | % Recovery should be within 98-102% at different concentration levels (e.g., 50%, 100%, 150%).[7] |

| Precision | Degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | % RSD for intraday and interday precision should be ≤ 2%.[7] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | Capacity to remain unaffected by small, but deliberate variations in method parameters. | % RSD of results should be within acceptable limits when parameters like flow rate, mobile phase composition, and column temperature are varied.[7] |

Summary of Validation Data:

| Parameter | Result |

| Linearity Range | 20-120 µg/mL[11] |

| Correlation Coefficient (r²) | 0.999[11] |

| LOD | 0.445 µg/mL[11] |

| LOQ | 1.348 µg/mL[11] |

| Accuracy (% Recovery) | 98.80-101.87%[11] |

| Intra-day Precision (%RSD) | 0.21-0.68%[11] |

| Inter-day Precision (%RSD) | 0.44-0.88%[11] |

Pemetrexed Degradation Pathway

Pemetrexed primarily degrades through oxidation and hydrolysis. The following diagram illustrates the major degradation pathways.

Caption: Major degradation pathways of Pemetrexed.

Conclusion

The development of a robust stability-indicating assay is critical for the quality control of Pemetrexed drug substance and product. The protocols and methods outlined in this document provide a comprehensive guide for researchers and scientists to establish a validated HPLC or UPLC method capable of separating and quantifying Pemetrexed in the presence of its impurities and degradation products. Adherence to these protocols and validation procedures will ensure the generation of reliable and accurate data for stability studies and routine quality control.

References

- 1. One moment, please... [jddtonline.info]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. baertschiconsulting.com [baertschiconsulting.com]

- 7. researchgate.net [researchgate.net]

- 8. 2.4. Forced Degradation Test [bio-protocol.org]

- 9. japsonline.com [japsonline.com]

- 10. japsonline.com [japsonline.com]

- 11. ijddr.in [ijddr.in]

Application Notes and Protocols: Use of Pemetrexed Impurity B as a Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Pemetrexed Impurity B Certified Reference Material (CRM) in pharmaceutical analysis. The protocols and data presented herein are intended to support quality control, method development, and validation activities in a drug development setting.

Introduction to Pemetrexed and its Impurities

Pemetrexed is an antifolate antineoplastic agent widely used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma. Its mechanism of action involves the inhibition of key folate-dependent enzymes essential for cell replication, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).

During the synthesis and storage of Pemetrexed, several process-related and degradation impurities can arise. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. This compound is a known related substance of Pemetrexed. The availability of a highly characterized Certified Reference Material (CRM) for this compound is crucial for accurate analytical testing.

This compound Certified Reference Material: Data and Specifications

A Certified Reference Material (CRM) for this compound provides a benchmark for accurate and reliable analytical measurements.[1] The data presented in the following tables are representative of a typical Certificate of Analysis (CoA) for this compound CRM.